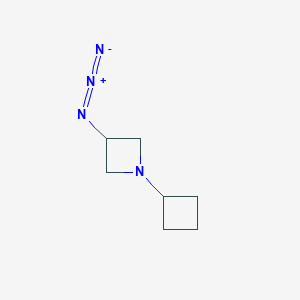
3-Azido-1-cyclobutylazetidine
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. For instance, the azido group in azetidines can undergo various types of synthetic conversions . Azides, in general, are capable of rearrangement to tetrazole isomers with various types of ring fusion between the azole and azine moieties .
Aplicaciones Científicas De Investigación
Antiviral Properties and Mechanisms
Inhibition of Protein Glycosylation : AZT, an azido compound, has been found to potently inhibit protein glycosylation, a novel mechanism for its cytotoxicity. This inhibition results from direct competition with several pyrimidine-sugars for transport into Golgi membranes, suggesting potential therapeutic strategies that prevent glycosylation inhibition without affecting the anti-HIV properties of AZT (Hall et al., 1994).
Selective Inhibition of HIV-1 Replication : Research into TIBO derivatives has shown that they, along with azido compounds like AZT, can selectively inhibit the replication of HIV-1 without affecting HIV-2 or other DNA/RNA viruses. This specificity may be due to interactions with a reverse transcriptase-associated process, offering insights into the development of specific and potent inhibitors of HIV-1 replication (Pauwels et al., 1990).
Antiviral Activity and Cross-Resistance : Studies on 3′-azido-2′,3′-dideoxypurine nucleosides (ADPNs) have reported potent antiviral activity against HIV-1, demonstrating efficient incorporation by HIV-1 reverse transcriptase and retaining activity against resistant viruses. These findings underscore the need for further research into ADPNs for treating HIV-1 infection, highlighting the ongoing relevance of azido compounds in antiviral research (Sluis-Cremer et al., 2009).
Safety and Hazards
Direcciones Futuras
Azetidines, including 3-Azido-1-cyclobutylazetidine, have immense potential in various fields. They are considered important in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs . Future research may focus on exploring their potential in other settings such as catalytic processes .
Mecanismo De Acción
Target of Action
Similar compounds like 3’-azido-3’-deoxythymidine (azt) have been shown to target hiv-1 reverse transcriptase . More research is needed to confirm the specific targets of 3-Azido-1-cyclobutylazetidine.
Mode of Action
It’s known that azido compounds can be highly reactive . In the case of AZT, it acts as a chain terminator of viral DNA during reverse transcription . It’s possible that this compound may have a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
Azido compounds are known to be involved in various biochemical reactions due to their high reactivity . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Result of Action
It’s known that azido compounds can be highly reactive and may cause various molecular and cellular changes . More research is needed to elucidate the specific effects of this compound’s action.
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds
Propiedades
IUPAC Name |
3-azido-1-cyclobutylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-10-9-6-4-11(5-6)7-2-1-3-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWPDIVPYIZDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


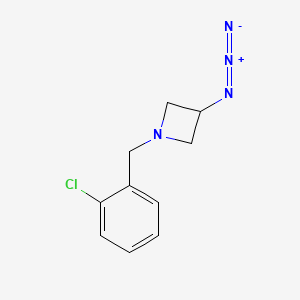




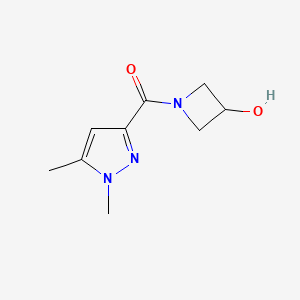
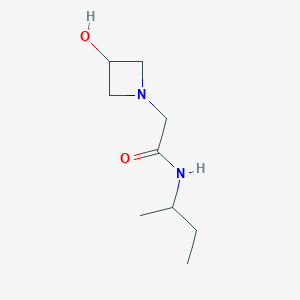
amine](/img/structure/B1489000.png)
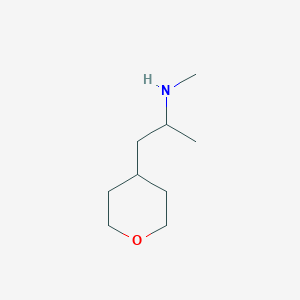
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
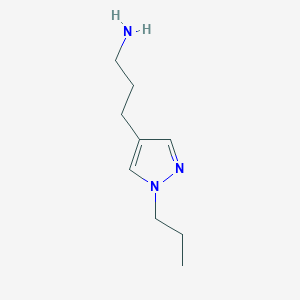
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)
